molecular formula C12H12F2N2OS B2532916 (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 1164529-11-6

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2532916
CAS No.: 1164529-11-6
M. Wt: 270.3
InChI Key: SRLNLLHQPQTVEB-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic benzothiazole derivative intended for research and laboratory use. This compound is part of a class of organic molecules that are of significant interest in medicinal chemistry and drug discovery research. Benzothiazole scaffolds are frequently investigated for their diverse biological activities. Related structural analogs, particularly those incorporating specific substituents, have been identified in scientific literature as showing potential as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative disease research . The presence of the difluoro and methyl groups on the benzothiazole ring may influence the compound's electronic properties and binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in bio-screening assays. As with all research chemicals, this product is intended for laboratory analysis and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use, or for human consumption. Researchers should handle this material with appropriate safety protocols, consulting the material safety data sheet prior to use.

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2OS/c1-6(2)11(17)15-12-16(3)10-8(14)4-7(13)5-9(10)18-12/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLNLLHQPQTVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the following steps:

  • Formation of the Benzo[d]thiazole Core: : The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative. For instance, 2-aminothiophenol can react with 4,6-difluoro-3-methylbenzoic acid under acidic conditions to form the benzo[d]thiazole ring.

  • Introduction of the Isobutyramide Group: : The isobutyramide group can be introduced via a condensation reaction. The benzo[d]thiazole intermediate is reacted with isobutyryl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzo[d]thiazole ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group in the isobutyramide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

  • Substitution: : The fluorine atoms on the benzothiazole ring can participate in nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide exhibits promising anticancer properties. It has been shown to inhibit tumor growth and proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent. The compound's ability to interact with specific biological targets is crucial for understanding its mechanism of action against malignancies.

Neuropsychological Disorders
The compound has also been investigated for its potential applications in treating neuropsychological disorders. Its structural features suggest that it may interact with neurotransmitter systems, offering therapeutic benefits in conditions like depression or anxiety disorders.

Chemical Synthesis and Reactivity

Synthesis Methods
The synthesis of this compound typically involves several steps, including the formation of the benzo[d]thiazole moiety followed by the introduction of the isobutyramide group. Various synthetic routes have been explored to optimize yield and purity, which are essential for pharmacological studies.

Chemical Reactivity
The compound's reactivity allows it to serve as a versatile building block in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and cycloadditions, which are valuable in developing new derivatives with enhanced biological activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
2-Amino-4,6-difluorobenzothiazoleContains difluorobenzothiazole coreAntimicrobial and anticancer activities
N-(1,3-benzothiazol-2-yl)-2,2-dimethylpropanamideBenzothiazole derivative with different substituentsPotential anti-inflammatory properties
4-fluoro-3-methylbenzo[d]thiazol-2(3H)-imineSimilar imine structureInvestigated for neuroprotective effects

This table illustrates that while these compounds share core structural elements with this compound, they exhibit varying degrees of biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in laboratory settings:

  • In vitro Anticancer Studies : In a recent study, this compound was tested against various cancer cell lines using assays such as Sulforhodamine B (SRB) to evaluate cell viability. Results indicated significant inhibition of cell proliferation at specific concentrations.
  • Molecular Docking Studies : Computational studies have been conducted to predict how this compound interacts with target proteins involved in cancer progression. These studies support the hypothesis that the compound binds effectively to active sites of key enzymes.

Mechanism of Action

The mechanism of action of (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s fluorine atoms and benzo[d]thiazole core may facilitate binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzothiazole and thiadiazole derivatives, focusing on substituents, physicochemical properties, and synthetic pathways.

Substituent Effects and Structural Analogues

2.1.1. N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
  • Structure : Features a phenyl group at position 3 and an isoxazole substituent at position 5 of the thiadiazole ring, with a benzamide group.
  • Key Differences :
    • Lacks fluorine substituents.
    • Contains an isoxazole ring instead of a benzothiazole core.
  • Physicochemical Properties :
    • Melting point: 160°C.
    • IR: C=O stretch at 1606 cm⁻¹.
    • MS: Molecular ion at m/z 348 (M⁺).
  • Synthesis: Reacted with hydroxylamine hydrochloride and potassium carbonate in ethanol .
2.1.2. 3-(2,5-Dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide ()
  • Structure : Shares the 4,6-difluoro-benzothiazole core but includes a 3-ethyl group and a dioxopyrrolidinyl substituent.
  • Key Differences :
    • Replaces the 3-methyl group with ethyl.
    • Substitutes isobutyramide with a dioxopyrrolidinyl-benzamide group.
  • Relevance : Highlights the impact of alkyl chain length (methyl vs. ethyl) on steric hindrance and solubility .
2.1.3. (Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide ()
  • Structure : Contains a sulfonyl-azepane group and a single fluorine atom at position 4.
  • Key Differences: Monosubstituted fluorine (vs. 4,6-difluoro). Larger sulfonyl substituent increases molecular weight and polar surface area.
  • Implications : Demonstrates how fluorination patterns and bulky substituents affect bioavailability .

Physicochemical and Spectroscopic Comparisons

Compound Core Structure Substituents Melting Point (°C) IR C=O Stretches (cm⁻¹) Molecular Weight (g/mol)
Target Compound Benzothiazole 4,6-difluoro; 3-methyl; isobutyramide N/A N/A ~336.34*
Compound 6 Thiadiazole Phenyl; isoxazole; benzamide 160 1606 348.39
8a () Thiadiazole Acetylpyridinyl; benzamide 290 1679, 1605 414.49
3-(2,5-Dioxopyrrolidin-1-yl)-... Benzothiazole 4,6-difluoro; 3-ethyl; dioxopyrrolidinyl N/A N/A ~437.45

*Calculated based on molecular formula C₁₂H₁₁F₂N₃OS.

Functional Implications

  • Fluorine Substituents: The 4,6-difluoro configuration in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like Compound 6 .
  • Isobutyramide vs. Benzamide: The isobutyramide group may improve solubility in non-polar solvents relative to bulkier benzamide derivatives (e.g., 8a–c) .

Q & A

Basic: What are the standard synthetic routes and characterization methods for (Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide?

Answer:
The compound can be synthesized via condensation reactions involving benzo[d]thiazol-2(3H)-ylidene precursors and isobutyramide derivatives. A typical procedure involves refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in DMF for 4 hours, followed by purification via recrystallization from ethanol (yields: 60–80%) . Characterization employs 1H/13C NMR to confirm regioselectivity (e.g., Z-configuration) and mass spectrometry for molecular weight validation. For example, distinct shifts in the thiazole ring protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 165–170 ppm) are critical for structural assignment .

Basic: Which analytical techniques are most reliable for confirming the Z-configuration of this compound?

Answer:
The Z-configuration is confirmed via NOESY NMR , which detects spatial proximity between the isobutyramide methyl groups and the benzo[d]thiazole fluorine atoms. Additionally, X-ray crystallography (where applicable) provides unambiguous stereochemical evidence. In related thiazolidinone derivatives, coupling constants (e.g., J = 12–14 Hz for trans-alkene protons) and downfield shifts of imine protons (δ 8.5–9.0 ppm) further support the Z-isomer .

Advanced: How do DFT studies optimize reaction mechanisms for synthesizing this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during cyclization steps. For example, the activation energy for thiazole ring formation is minimized when electron-withdrawing groups (e.g., -CF3) stabilize the intermediate. Basis set selection (e.g., LANL2DZ for heavy atoms) improves accuracy for halogenated systems. These studies predict regioselectivity and guide solvent choice (e.g., polar aprotic solvents lower ΔG‡ by 5–10 kcal/mol) .

Advanced: What pharmacological assays evaluate the bioactivity of this compound?

Answer:
Cellular agonism/antagonism assays (e.g., cAMP inhibition for CB2 receptor activation) are used, with EC50 values in the low nanomolar range indicating high potency. For instance, structurally similar N-(3-pentylbenzo[d]thiazol-2-ylidene)carboxamides showed EC50 = 2–10 nM for CB2, with selectivity indices >400-fold over CB1 . In vivo models (e.g., DSS-induced colitis in mice) assess anti-inflammatory efficacy, with dose-dependent reductions in cytokine levels (IL-6, TNF-α) .

Advanced: How do polymorphic forms or solvates impact its physicochemical properties?

Answer:
Polymorphs (e.g., hairpin vs. stretched hydrogen-bonded dimers) alter solubility and bioavailability. For sulfonamide-thiazole analogs, Form I (monoclinic) exhibits 3× higher aqueous solubility than Form II (triclinic) due to weaker π-π stacking. Solvates (e.g., DMSO) increase thermal stability (Tdec >200°C vs. 180°C for unsolvated forms) but reduce crystallinity, complicating formulation .

Advanced: What mechanistic insights explain contradictions in synthetic yields across studies?

Answer:
Discrepancies arise from substituent electronic effects and reflux duration . Electron-deficient aryl isothiocyanates (e.g., 4-NO2) accelerate cyclization (yield: 85% in 3 hours), while electron-rich analogs require extended reflux (6 hours, yield: 65%). Competing side reactions (e.g., thiourea dimerization) are minimized by strict stoichiometric control (1:1 amine:isothiocyanate ratio) .

Advanced: How can solubility and stability challenges be addressed during formulation?

Answer:
Co-solvency (e.g., PEG-400/water mixtures) enhances solubility (up to 10 mg/mL). Stability in physiological pH is improved via lyophilization with trehalose, reducing hydrolysis of the imine bond (t1/2 increases from 4 to 24 hours at 37°C). Accelerated stability studies (40°C/75% RH) identify degradation products (e.g., free thiols via retro-Michael addition) .

Advanced: What structural features drive selectivity in cannabinoid receptor binding?

Answer:
The 3-methylbenzo[d]thiazole moiety is critical for CB2 selectivity, as bulkier substituents (e.g., trifluoromethylbenzamide) sterically hinder CB1 binding. Molecular docking (AutoDock Vina) shows hydrogen bonds between the isobutyramide carbonyl and CB2 Ser273 (ΔG = −9.2 kcal/mol), while hydrophobic interactions with Val261 enhance affinity .

Basic: Which purification techniques maximize yield and purity?

Answer:
Column chromatography (silica gel, 5% EtOAc/hexane) removes unreacted amines, while recrystallization from ethanol/water (7:3 v/v) eliminates thiourea byproducts. Purity is confirmed by HPLC (C18 column, 90:10 MeOH/H2O, Rt = 6.2 min) with >98% area under the curve .

Advanced: Can this compound serve as a chemosensor for metal ions?

Answer:
Yes, analogous benzothiazole derivatives detect Cu²⁺ via bathochromic shifts (Δλ = 150 nm) in UV-vis spectra (LOD = 0.37 μM). The mechanism involves Cu²⁺-induced deprotonation of the phenolic -OH, confirmed by 1H NMR titration (disappearance of δ 10.2 ppm peak) and ESI-MS ([BTV + 2Cu²⁺] adduct) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.